molecular formula C16H12ClNO3 B11792083 Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate

Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate

Cat. No.: B11792083
M. Wt: 301.72 g/mol
InChI Key: YBASIFNGQXNQIK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate is a benzo[d]oxazole derivative featuring a 3-chlorophenyl substituent at position 2 and an ethyl ester group at position 3. This compound is of interest in medicinal and materials chemistry due to the versatility of the oxazole scaffold, which is known for its electron-withdrawing properties and stability. According to supplier data, it is commercially available under synonyms such as MolPort-035-687-429 and AK151905, with three suppliers listed globally .

Properties

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

ethyl 2-(3-chlorophenyl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C16H12ClNO3/c1-2-20-16(19)11-6-7-14-13(9-11)18-15(21-14)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3

InChI Key

YBASIFNGQXNQIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence molecular properties. A direct analog, Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate (CAS: 1055361-87-9), differs in two key aspects:

  • Substituent Halogen : Bromine (Br) at the phenyl ring’s 2-position instead of chlorine (Cl) at the 3-position.
  • Ester Group : Methyl ester vs. ethyl ester.
Compound Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Suppliers
Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate C₁₆H₁₂ClNO₃ 3-Cl (phenyl), ethyl 301.73 3
Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate C₁₅H₁₀BrNO₃ 2-Br (phenyl), methyl 332.16 Parchem

The bromine atom’s larger atomic radius and higher molecular weight (332.16 vs. The ethyl ester group in the target compound could offer improved metabolic stability compared to methyl esters due to slower enzymatic hydrolysis .

Heterocycle Modifications: Oxazole vs. Thiazole vs. Isoxazole

Replacing the oxazole ring with other heterocycles alters electronic and steric profiles:

Benzo[d]thiazole Derivative

Ethyl 1-(benzo[d]thiazol-2-yl)-2-(3-chlorophenyl)-5-oxo-4-((1-trityl-1H-tetrazol-5-yl)methoxy)-2,5-dihydro-1H-pyrrole-3-carboxylate () replaces the oxazole oxygen with sulfur. The synthesis yield (68%) suggests moderate efficiency under similar conditions .

Isoxazole Derivative

Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate (CAS: 1418287-34-9) features a partially saturated isoxazole ring. The reduced aromaticity may decrease thermal stability but enhance conformational flexibility for target binding .

Structural and Spectroscopic Comparisons

  • NMR Data : Piperazine derivatives () show distinct ¹H-NMR signals for aromatic protons (δ 6.8–7.4 ppm) and ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), which align with expected shifts for the target compound .
  • Crystallography : highlights bond angles and torsion angles in a pyrazole derivative, emphasizing how heterocycle geometry (e.g., C–N–C angles in oxazole vs. pyrazole) affects molecular packing and melting points .

Biological Activity

Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₄H₁₃ClN₂O₃
  • Molecular Weight : Approximately 288.72 g/mol

The presence of the chlorophenyl group is significant as it may enhance the compound's interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways, affecting cellular processes such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings :

  • Minimum Inhibitory Concentration (MIC) values were determined against selected bacterial strains, demonstrating significant potency at sub-micromolar concentrations.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against various cancer cell lines.

Case Study Overview :

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)
  • Results :
    • The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell lines.
    • Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in cancer cells, characterized by enhanced caspase-3 activation and altered expression of pro-apoptotic factors like Bax and anti-apoptotic factors like Bcl-2.

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus< 5Enzyme inhibition
AnticancerMCF-715Induction of apoptosis via caspase activation
AnticancerA54920Modulation of cell cycle regulators
AnticancerHeLa18Activation of p53 pathway

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